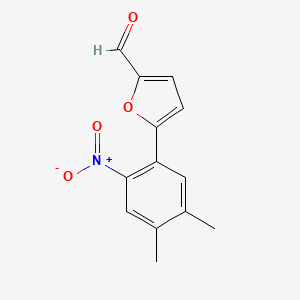

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(4,5-dimethyl-2-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-5-11(12(14(16)17)6-9(8)2)13-4-3-10(7-15)18-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFBIXLIJOSHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. In this reaction, 1-bromo-4,5-dimethyl-2-nitrobenzene is reacted with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst, such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base like potassium carbonate. The reaction is typically carried out in a solvent mixture of dimethoxyethane, ethanol, and water under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid.

Reduction: 5-(4,5-Dimethyl-2-aminophenyl)furan-2-carbaldehyde.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: Used in the synthesis of polymeric materials and as a modifying agent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde is not fully understood. its biological activity is likely due to the presence of the nitro and aldehyde functional groups, which can interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

Key Findings :

- The 4-nitrophenyl isomer exhibits the highest enthalpy of sublimation (ΔsubH° = 102.3 kJ/mol), indicating stronger intermolecular interactions in the crystalline state compared to 2- and 3-nitrophenyl derivatives .

- The 2-nitrophenyl derivative has the lowest standard molar combustion enthalpy (ΔcH°m(cr)), suggesting reduced thermodynamic stability relative to the 4-nitro analog .

Methyl-Substituted Derivatives

Studies on 5-(2-methyl-4-nitrophenyl)- and 5-(2-oxymethyl-4-nitrophenyl)furan-2-carbaldehyde (2022) reveal the impact of alkyl/oxyalkyl substituents on thermodynamic behavior (Table 2):

| Compound | ΔcH°m(cr) (kJ/mol) | ΔfH°m(cr) (kJ/mol) | Deviation from Additive Models |

|---|---|---|---|

| 4-Nitrophenyl derivative | -4150 ± 15 | -210 ± 4 | Baseline |

| 2-Methyl-4-nitrophenyl derivative | -4230 ± 18 | -235 ± 5 | +5% |

| 2-Oxymethyl-4-nitrophenyl derivative | -4285 ± 20 | -255 ± 6 | +8% |

Key Findings :

- Methyl and oxymethyl groups at the 2-position of the phenyl ring increase combustion and formation enthalpies, likely due to enhanced molecular rigidity and van der Waals interactions .

- Experimental values for methyl-substituted derivatives deviate significantly (+5–8%) from additive theoretical models, highlighting the limitations of these methods in predicting substituent effects .

Practical Implications

The thermodynamic data for analogous compounds suggest that 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde would exhibit:

- Higher sublimation enthalpy than monosubstituted derivatives due to synergistic effects of 4,5-dimethyl groups.

- Elevated combustion energy compared to 2-methyl-4-nitrophenyl analogs, as additional methyl groups likely amplify exothermic decomposition pathways .

Biological Activity

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a nitrophenyl group and two methyl groups at the 4 and 5 positions. This unique structure contributes to its chemical reactivity and biological activity.

Antimicrobial Activity :

- The compound has been investigated for its ability to inhibit bacterial growth. It is thought to interfere with bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity and viability.

Anticancer Activity :

- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated that this compound exhibited significant activity against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin (16 µg/mL) |

| Escherichia coli | 64 | Ciprofloxacin (32 µg/mL) |

| Pseudomonas aeruginosa | 128 | Gentamicin (64 µg/mL) |

Anticancer Studies

In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines. A notable case study involved human breast cancer cells (MCF-7), where treatment with the compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Studies

-

Case Study on Antimicrobial Activity :

- In a controlled laboratory setting, researchers tested the efficacy of the compound against multidrug-resistant strains of bacteria. The results confirmed its potential as a novel antimicrobial agent, particularly against strains resistant to conventional treatments.

-

Case Study on Anticancer Activity :

- A study conducted on mice models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. This suggests a promising therapeutic application in oncology.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde?

The synthesis typically involves condensation reactions or cross-coupling strategies. For example, Suzuki-Miyaura coupling can link furan-2-carbaldehyde derivatives to aryl halides (e.g., 4,5-dimethyl-2-nitrophenylboronic acid). Alternative routes may involve Friedel-Crafts acylation or nucleophilic substitution, with careful control of nitro group stability under reaction conditions. Reaction optimization includes solvent selection (e.g., DMF or THF), temperature modulation (60–120°C), and catalytic systems (e.g., Pd catalysts for coupling) . Purity is validated via HPLC and NMR .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection uses synchrotron or laboratory X-ray sources, followed by refinement using SHELXL . Mercury software aids in visualizing packing patterns and intermolecular interactions (e.g., π-π stacking of aromatic rings) . For unstable crystals, low-temperature (100 K) measurements mitigate thermal motion artifacts .

Q. What experimental approaches quantify thermodynamic properties like combustion energy and formation enthalpy?

Precision bomb calorimetry (e.g., B-08-MA calorimeter) measures combustion energy (∆cH°). Enthalpies of formation (∆fH°) are derived using Hess’s law, incorporating combustion data and reference values for CO₂(g), H₂O(l), and N₂(g). Discrepancies between experimental and additive-method calculations highlight non-covalent interactions (e.g., steric effects from methyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational thermodynamic values?

Discrepancies often arise from neglecting crystal packing or substituent electronic effects. To address this:

- Use high-level DFT calculations (e.g., B3LYP/6-311++G**) incorporating dispersion corrections for van der Waals interactions.

- Re-evaluate experimental protocols (e.g., calorimeter calibration, sample purity >99% via HPLC).

- Compare isomer data (e.g., ortho vs. para nitro derivatives) to isolate positional effects .

Q. What strategies optimize reaction conditions to achieve >95% purity in multi-step syntheses?

- Stepwise monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures).

- Byproduct mitigation : Add scavengers (e.g., molecular sieves for aldehyde stabilization) or optimize stoichiometry to minimize side reactions .

Q. How do substituent positions (e.g., nitro, methyl groups) influence electronic properties and reactivity?

Comparative studies of isomers (e.g., 2-nitro vs. 4-nitro derivatives) reveal:

- Electron-withdrawing nitro groups at the ortho position reduce furan ring electron density, slowing electrophilic substitution.

- Methyl groups at C4 and C5 enhance steric hindrance, affecting crystallization and solubility. UV-Vis spectroscopy and cyclic voltammetry quantify these effects, showing redshifted λmax for nitro-substituted analogs .

Methodological Notes

- Crystallography : For twinned crystals, use SHELXD for structure solution and SQUEEZE (PLATON) to model solvent-accessible voids .

- Thermodynamics : Validate combustion data with certified reference materials (e.g., benzoic acid) to ensure ±0.5% accuracy .

- Synthetic Optimization : Design of Experiments (DoE) software (e.g., MODDE) identifies critical factors (e.g., pH, catalyst loading) for reaction yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.